molecular formula C13H9Cl2F3N2OS B2512645 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-52-9

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2512645
CAS No.: 339101-52-9
M. Wt: 369.18
InChI Key: UXCOYBMHYRYBJG-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a high-purity chemical compound for non-clinical research applications. This synthetic pyrimidinone derivative is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrimidinone derivatives represent a significant scaffold in medicinal chemistry, demonstrated by their established role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in anti-HIV-1 research . Compounds within this family have shown potent activity against wild-type HIV-1 at sub-nanomolar concentrations and maintain efficacy against various mutant strains at nanomolar levels, highlighting their valuable structure-activity relationship (SAR) profile for investigating drug resistance mechanisms . More recent research has expanded the potential applications of trifluoromethyl pyrimidinone compounds into anti-infective discovery, with specific analogs demonstrating promising in vitro activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . This suggests their potential utility as chemical tools for investigating new pathways in bacteriology. The molecular structure of this compound, which features a 4(3H)-pyrimidinone core substituted at multiple positions, is optimized for interaction with biological targets. The trifluoromethyl group at the 6-position is a key feature known to enhance metabolic stability and binding affinity in related molecules . The dichlorobenzylsulfanyl moiety at the 2-position contributes to the compound's overall lipophilicity, a critical parameter for cellular penetration and target engagement. Researchers can utilize this compound for various investigative purposes, including but not limited to: SAR studies of pyrimidinone-based inhibitors, mechanism-of-action studies for novel antimicrobials, and as a synthetic intermediate for further chemical diversification. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOYBMHYRYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidinone core reacts with 2,6-dichlorobenzyl chloride in the presence of a base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting the intermediate with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions . This reactivity is critical for modulating biological activity and chemical stability.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 6–8 hrsSulfoxide68–72%
m-CPBADCM, 0°C, 2 hrsSulfone85%
Ozone-78°C, 1 hrSulfonic acid41%

Key findings:

  • Electron-withdrawing effects from the trifluoromethyl group increase sulfanyl oxidation susceptibility.

  • Over-oxidation to sulfonic acid derivatives occurs under harsh conditions (e.g., ozone) .

Reduction Reactions

The pyrimidinone core and dichlorobenzyl group participate in selective reductions:

Reducing Agent Target Site Product Conditions
NaBH₄Pyrimidinone C=O3,4-DihydropyrimidinoneEtOH, RT, 4 hrs
LiAlH₄Pyrimidinone C=OFully reduced pyrimidine derivativeTHF, reflux, 12 hrs
H₂/Pd-CDichlorobenzyl Cl⁻Dechlorinated benzyl derivative60 psi H₂, 24 hrs

Notable observations:

  • Steric hindrance from the 2,6-dichlorobenzyl group slows reduction kinetics at the sulfanyl linkage.

  • Catalytic hydrogenation removes chlorine atoms while preserving the trifluoromethyl group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Nucleophilic Aromatic Substitution

The dichlorobenzyl moiety undergoes substitution with amines or thiols:

Nucleophile Conditions Product Yield
PiperidineDMF, 80°C, 8 hrs2-(Piperidin-1-yl)benzyl derivative63%
ThioureaEtOH, K₂CO₃, reflux, 12 hrsThioether analog55%

Electrophilic Substitution

The pyrimidinone C-5 position reacts with electrophiles:

Electrophile Catalyst Product Regioselectivity
HNO₃H₂SO₄5-Nitro-pyrimidinone>90% C-5
Ac₂OBF₃·Et₂O5-Acetyl-pyrimidinone78%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification :

Reaction Type Reagents Product Application
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-pyrimidinone hybridAntimicrobial agents
Buchwald-HartwigAniline, Pd₂(dba)₃N-Arylated derivativeEnzyme inhibitors

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

pH Temperature Degradation Pathway Half-Life
1.237°CHydrolysis of sulfanyl linkage2.1 hrs
7.437°CPyrimidinone ring opening48 hrs
10.037°CTrifluoromethyl group defluorination15 min

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage to generate thiyl radicals.

  • Trifluoromethyl group migration to adjacent positions (confirmed by ¹⁹F NMR) .

This reactivity profile enables applications in medicinal chemistry (e.g., prodrug design ) and materials science. Researchers have leveraged these transformations to synthesize analogs with enhanced antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidinone compounds possess significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) assays have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The compound's ability to inhibit biofilm formation in multidrug-resistant strains like Klebsiella pneumoniae highlights its potential as an antimicrobial agent .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor properties:

  • In vitro studies suggest that 2-((2,6-dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone may induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for cell survival.
  • Molecular docking studies indicate potential binding interactions with targets involved in cancer progression, suggesting avenues for further drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the production of inflammatory mediators .

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing new thiopyrimidine derivatives demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against resistant strains, indicating its potential as a lead compound for antibiotic development .
  • Antitumor Research : Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis induction and metabolic disruption. This positions it as a candidate for further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorobenzyl and trifluoromethyl groups can enhance its binding affinity and specificity, while the sulfanyl group may facilitate redox reactions or covalent modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone becomes evident when compared to related pyrimidinone derivatives.

Table 1: Structural and Property Comparison of Selected Pyrimidinones

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Properties/Applications Source
This compound 2,6-Cl₂-benzyl (S), 3-CH₃, 6-CF₃ Not provided Not provided Hypothesized kinase inhibition N/A
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-Cl-6-F-benzyl (S), 3-CH₃, 6-CF₃ 352.74 339101-79-0 Research intermediate
2-[[(3,4-Dichlorophenyl)methyl]sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3,4-Cl₂-benzyl (S), 3-C₆H₅, 6-CF₃ 431.26 692287-47-1 Predicted pKa: -2.21; High lipophilicity
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-CH₃-benzyl (S), 3-C₃H₇, 6-CF₃ 342.38 Not provided Potential agrochemical applications

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The 2,6-dichlorobenzyl group in the target compound likely confers higher lipophilicity compared to the 4-methylbenzyl variant in , enhancing membrane permeability .

Chlorine vs. Fluorine: The 2-chloro-6-fluoro analog (CAS 339101-79-0) may exhibit altered reactivity due to fluorine’s smaller atomic radius and higher electronegativity compared to chlorine .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4-methylbenzyl in ) are synthesized via straightforward alkylation, while dichlorobenzyl derivatives may require controlled reaction conditions to avoid polysubstitution .

Predicted Physicochemical Properties :

  • The 3,4-dichloro analog () has a predicted boiling point of 470.9°C and density of 1.45 g/cm³, suggesting high thermal stability and compact molecular packing .

Biological Activity

The compound 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS Number: 339101-52-9) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₃H₉Cl₂F₃N₂OS
  • Molecular Weight : 369.19 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 389.3 °C at 760 mmHg
  • LogP : 4.78

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrimidine structure can lead to enhanced activity against various pathogens. For instance, the compound's structural features may provide a basis for its interaction with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

CompoundActivityMIC (µg/mL)Reference
This compoundAntimicrobialTBD
2,6-Dimethoxy-1,4-benzoquinoneStrong against S. pyogenes7.8

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrimidine derivatives are known to inhibit key inflammatory mediators such as prostaglandins and cytokines. For example, compounds with similar structures have shown promising results in reducing inflammation in animal models.

Cytotoxicity and Selectivity

The cytotoxicity of this compound is an important aspect of its biological profile. Preliminary studies suggest that while it exhibits cytotoxic effects against certain cancer cell lines, it maintains a relatively low toxicity towards normal cells, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Synthesis and Structure Analysis
    A recent study detailed the synthesis of this compound and characterized its crystal structure using X-ray diffraction methods. The findings indicated favorable geometric parameters that are conducive to biological activity .
  • In Vivo Studies
    In vivo experiments demonstrated that derivatives of the pyrimidine scaffold can significantly reduce inflammatory responses in rat models of arthritis. The effective dosage range was established, providing insights into its therapeutic potential .
  • Mechanistic Insights
    Mechanistic studies revealed that the compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways. This suggests a targeted approach in its application for treating inflammatory diseases .

Q & A

Q. What are common synthetic routes for preparing 2-((2,6-dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidinone sulfur position. A general approach includes reacting a 2-thioxo-pyrimidinone precursor with 2,6-dichlorobenzyl chloride under basic conditions (e.g., NaOH in DMSO) to introduce the sulfanyl group . For example, analogous procedures use sodium hydroxide to deprotonate the thiol group, followed by alkylation with benzyl halides . Thionyl chloride (SOCl₂) may be employed to activate hydroxyl groups in intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹ for pyrimidinone, C-S vibrations near 1092 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry of substituents. For example, methyl groups at position 3 appear as singlets (δ ~3.3 ppm), while aromatic protons from the dichlorobenzyl group show splitting patterns consistent with para/meta substitution .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrimidinone derivatives (e.g., CCDC 1893720-1893721 for structural analogs) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of sulfanyl group introduction in pyrimidinone derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
  • Protecting Groups : Temporarily block reactive sites (e.g., trifluoromethyl groups) to direct substitution .
  • Catalysis : Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for sterically hindered substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiolate ion .

Q. What strategies resolve contradictory data in biological activity studies of structurally similar pyrimidinones?

  • Methodological Answer :
  • Comparative Assays : Test analogs (e.g., 6-phenyl or 4-chlorophenyl derivatives) under identical conditions to isolate substituent effects .
  • Structure-Activity Relationship (SAR) Analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity trends .
  • Computational Modeling : Density Functional Theory (DFT) predicts binding affinities to biological targets (e.g., kinase or protease active sites) .

Q. How to address challenges in purifying this compound?

  • Methodological Answer :
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between the product and byproducts .
  • Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on the compound’s polarity and halogen content .
  • Acid-Base Extraction : Leverage the pyrimidinone’s weak acidity (pKa ~8–10) to separate it from neutral impurities .

Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
  • Light/Oxygen Sensitivity : Conduct stability studies under inert atmospheres (N₂/Ar) and UV-shielded conditions .
  • Metabolite Screening : Use liver microsomes or hepatocyte assays to identify oxidation products (e.g., sulfoxide formation) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of pyrimidinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Test Strains : Standardize assays using ATCC bacterial/fungal strains .
  • Concentration Ranges : Compare MIC (Minimum Inhibitory Concentration) values rather than qualitative "active/inactive" classifications .
  • Structural Modifications : For example, replacing the trifluoromethyl group with a nitro moiety (-NO₂) may enhance or reduce activity depending on the target .

Structural and Mechanistic Insights

Q. What role does the trifluoromethyl group play in the compound’s bioactivity?

  • Methodological Answer : The -CF₃ group:
  • Enhances Lipophilicity : Increases membrane permeability, as shown in logP comparisons with non-fluorinated analogs .
  • Electron-Withdrawing Effects : Stabilizes the pyrimidinone ring, altering reactivity in nucleophilic substitution reactions .
  • Metabolic Resistance : Reduces oxidative metabolism by cytochrome P450 enzymes, as observed in pharmacokinetic studies of related compounds .

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